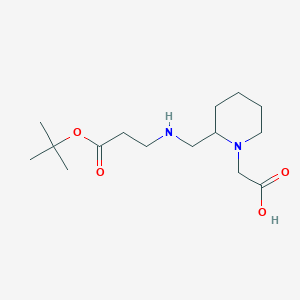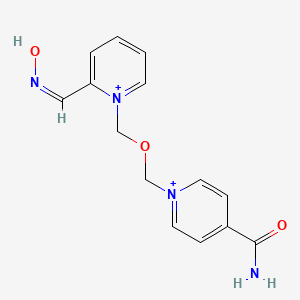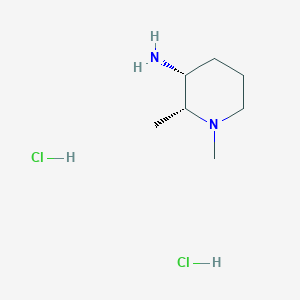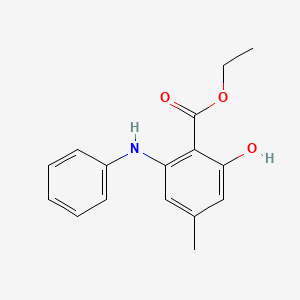
2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid is a complex organic compound with a molecular formula of C14H26N2O4 and a molecular weight of 286.37 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid involves multiple steps. The starting materials typically include tert-butyl acetoacetate and piperidine derivatives. The reaction proceeds through a series of steps including condensation, reduction, and protection/deprotection reactions .
Condensation: The initial step involves the condensation of tert-butyl acetoacetate with a piperidine derivative under basic conditions.
Reduction: The intermediate product is then subjected to reduction using a suitable reducing agent such as sodium borohydride.
Protection/Deprotection: The final step involves the protection of the amino group followed by deprotection to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
Uniqueness
What sets 2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid apart from similar compounds is its unique structure, which allows for specific interactions in chemical and biological systems. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H28N2O4 |
|---|---|
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
2-[2-[[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(20)7-8-16-10-12-6-4-5-9-17(12)11-13(18)19/h12,16H,4-11H2,1-3H3,(H,18,19) |
Clé InChI |
SMTAUVNWZRUQDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCNCC1CCCCN1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B12992737.png)
![2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12992744.png)

![5,7-Dihydrofuro[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12992755.png)
![(S)-2-(1-Amino-3-hydroxypropyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12992759.png)

![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B12992765.png)


![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12992780.png)
![8-Iodo-5-oxaspiro[3.5]nonane](/img/structure/B12992782.png)


![tert-Butyl (S)-6-(4-bromo-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12992808.png)
